molecular formula C20H26N4O2 B11194564 N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-2-(piperidin-1-yl)pyrimidin-1(6H)-yl)acetamide

N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-2-(piperidin-1-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B11194564
M. Wt: 354.4 g/mol
InChI Key: AEXASCPRTQVDSV-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenyl group, a piperidine ring, and a dihydropyrimidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and piperidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C20H26N4O2/c1-14-8-7-9-17(16(14)3)22-18(25)13-24-19(26)12-15(2)21-20(24)23-10-5-4-6-11-23/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25)

InChI Key

AEXASCPRTQVDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C)C

Origin of Product

United States

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